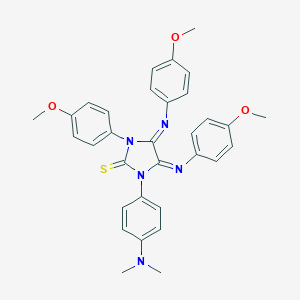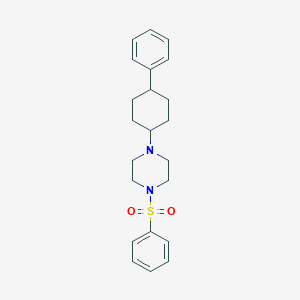
1-(4-Phenylcyclohexyl)-4-(phenylsulfonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Phenylcyclohexyl)-4-(phenylsulfonyl)piperazine, also known as PSP, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. PSP belongs to the family of piperazine derivatives and has been shown to have promising effects in various biochemical and physiological processes.
作用機序
The exact mechanism of action of 1-(4-Phenylcyclohexyl)-4-(phenylsulfonyl)piperazine is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to modulate the activity of ion channels, including NMDA receptors and voltage-gated calcium channels, which are involved in various physiological processes. Additionally, this compound has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective and anti-tumor properties.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of cell proliferation, and the enhancement of immune function. In animal models, this compound has been shown to improve cognitive function and memory, reduce inflammation and oxidative stress, and inhibit tumor growth.
実験室実験の利点と制限
One advantage of using 1-(4-Phenylcyclohexyl)-4-(phenylsulfonyl)piperazine in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, this compound has a low toxicity profile and does not have significant side effects, making it a safe compound to use in experiments. However, one limitation of using this compound is its limited solubility in water, which may require the use of organic solvents or other methods to increase its solubility.
将来の方向性
There are several future directions for research on 1-(4-Phenylcyclohexyl)-4-(phenylsulfonyl)piperazine, including its potential as a therapeutic agent in various diseases and conditions. In neuroscience, this compound may have potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer biology, this compound may have potential as an anti-tumor agent and could be studied in combination with other chemotherapy drugs. Additionally, further research is needed to understand the exact mechanism of action of this compound and to optimize its synthesis and formulation for therapeutic use.
In conclusion, this compound is a promising compound that has gained attention in scientific research due to its potential as a therapeutic agent. Its unique chemical structure and multiple pathways of action make it a versatile compound that can be studied in various fields of research. Further research is needed to fully understand its mechanism of action and to optimize its therapeutic potential.
合成法
The synthesis of 1-(4-Phenylcyclohexyl)-4-(phenylsulfonyl)piperazine involves the reaction of 4-phenylcyclohexanone with hydrazine hydrate to form 4-phenylcyclohexyl hydrazine. This intermediate compound is then reacted with phenylsulfonyl chloride to yield this compound. The synthesis of this compound has been optimized through various methods, including microwave-assisted synthesis and solvent-free synthesis, to increase the yield and purity of the compound.
科学的研究の応用
1-(4-Phenylcyclohexyl)-4-(phenylsulfonyl)piperazine has been studied for its potential therapeutic effects in various fields of research, including neuroscience, cancer biology, and immunology. In neuroscience, this compound has been shown to have neuroprotective effects and can mitigate the damage caused by ischemia-reperfusion injury. Additionally, this compound has been shown to have anti-inflammatory and anti-tumor effects in cancer biology research. In immunology, this compound has been studied for its potential as an immunomodulatory agent and has been shown to enhance the immune response in animal models.
特性
CAS番号 |
5992-48-3 |
|---|---|
分子式 |
C22H28N2O2S |
分子量 |
384.5 g/mol |
IUPAC名 |
1-(benzenesulfonyl)-4-(4-phenylcyclohexyl)piperazine |
InChI |
InChI=1S/C22H28N2O2S/c25-27(26,22-9-5-2-6-10-22)24-17-15-23(16-18-24)21-13-11-20(12-14-21)19-7-3-1-4-8-19/h1-10,20-21H,11-18H2 |
InChIキー |
YGWZFSAEIKYLLL-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1C2=CC=CC=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4 |
正規SMILES |
C1CC(CCC1C2=CC=CC=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



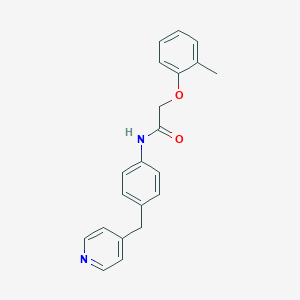
![8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B184937.png)

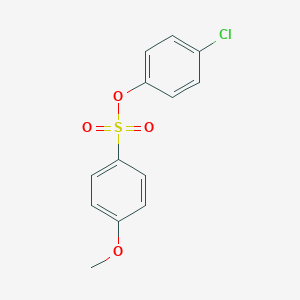



![(5E)-2-(hydroxyamino)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B184949.png)

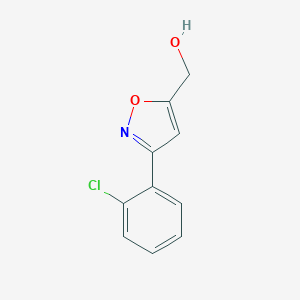
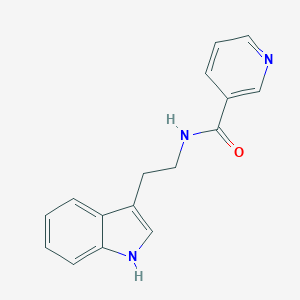
![1-(4-Methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]-3-methylimidazolidine-2-thione](/img/structure/B184956.png)
